4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 863868-20-6
VCID: VC8004130
InChI: InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N
Molecular Formula: C13H15BBrNO2
Molecular Weight: 307.98

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.: 863868-20-6

Cat. No.: VC8004130

Molecular Formula: C13H15BBrNO2

Molecular Weight: 307.98

* For research use only. Not for human or veterinary use.

4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - 863868-20-6

Specification

CAS No. 863868-20-6
Molecular Formula C13H15BBrNO2
Molecular Weight 307.98
IUPAC Name 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3
Standard InChI Key BFFOEKGRPYYDIR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N

Introduction

Synthetic Pathways and Optimization

General Synthesis via Miyaura Borylation

The synthesis of 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile likely follows the Miyaura borylation reaction, a well-established method for introducing boronate esters into aromatic systems. This palladium-catalyzed process replaces a halogen atom (typically bromide or iodide) with a boronate group using bis(pinacolato)diboron (B~2~Pin~2~) as the boron source . For the target compound, the starting material would be 2-bromo-4-bromobenzonitrile, where the bromide at the 2-position is selectively substituted by the boronate group.

Reaction Conditions:

  • Catalyst: Palladium(II) [1,1'-bis(diphenylphosphino)ferrocene] dichloride (Pd(dppf)Cl~2~) at 1–5 mol% loading .

  • Base: Anhydrous potassium acetate (KOAc) to scavenge HBr generated during the reaction .

  • Solvents: A mixture of 1,4-dioxane and dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .

  • Temperature: 90–105°C under inert nitrogen atmosphere .

  • Duration: 3–18 hours, depending on substrate reactivity .

Workup and Purification:
After completion, the reaction mixture is diluted with ethyl acetate, washed with water to remove residual salts, dried over sodium sulfate, and concentrated. Column chromatography (e.g., using petroleum ether/ethyl acetate gradients) yields the pure product as a white solid .

Challenges in Regioselectivity

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s molecular formula is C~13~H~14~BBrNO~2~, with a molecular weight of 307.0 g/mol. Key structural features include:

  • Boron-containing group: A pinacol boronate ester at position 2, providing stability and reactivity for cross-coupling reactions.

  • Bromine substituent: At position 4, serving as a leaving group for subsequent functionalization.

  • Nitrile group: At position 1, offering potential for further transformations (e.g., hydrolysis to carboxylic acids).

Spectroscopic Data:
While specific NMR data for this compound are unavailable, analogous boronate esters exhibit characteristic signals:

  • ¹H NMR: Singlets for the pinacol methyl groups (δ 1.34 ppm) .

  • ¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in boronate esters.

  • ¹³C NMR: Signals for the aromatic carbons adjacent to boron (δ 130–140 ppm) .

Physical Properties

  • Appearance: White crystalline solid (inferred from similar boronate esters) .

  • Melting Point: Estimated range of 130–150°C based on structurally related compounds .

  • Solubility:

    • High solubility in polar aprotic solvents (DMSO, DMF).

    • Moderate solubility in ethyl acetate and dichloromethane.

    • Insoluble in water due to the hydrophobic pinacol group.

Chemical Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The boronate ester at position 2 enables palladium-catalyzed coupling with aryl halides, forming biaryl structures. For example, reacting with 4-bromoaniline would yield a biphenyl derivative, a common motif in drug discovery .

Example Reaction:

4-Bromo-2-(boronate)benzonitrile+Ar-XPd catalyst2-(Ar)-4-bromobenzonitrile+Byproducts\text{4-Bromo-2-(boronate)benzonitrile} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{2-(Ar)-4-bromobenzonitrile} + \text{Byproducts}

Bromine Substitution

The bromide at position 4 can undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed reactions. For instance, coupling with amines or thiols would introduce functional groups critical for bioactivity .

Nitrile Transformations

The nitrile group may be hydrolyzed to a carboxylic acid (COOH-\text{COOH}) under acidic conditions or converted to an amide (CONH2-\text{CONH}_2) via hydration. These derivatives expand the compound’s utility in medicinal chemistry .

Applications in Pharmaceutical and Agrochemical Synthesis

Drug Intermediate

The compound’s bifunctional nature allows sequential modifications, making it valuable for constructing complex molecules. For example:

  • Anticancer agents: Boronate esters are precursors to proteasome inhibitors like bortezomib.

  • Antibiotics: Biaryl structures derived from Suzuki couplings are prevalent in fluoroquinolone antibiotics.

Agrochemical Development

In , boronate-containing phthalimides demonstrated insecticidal activity against lepidopteran pests. The target compound could serve as a building block for similar derivatives, leveraging both the boronate and bromide groups for structural diversification.

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